![molecular formula C14H28O2Si B14183992 Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate CAS No. 835652-82-9](/img/structure/B14183992.png)
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is an organic compound with the molecular formula C12H26O2Si. It is characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate typically involves the reaction of octanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume of the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octanoate: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl acetate: Contains a similar trimethylsilyl group but differs in the ester component.
Ethyl 2-[1-(trimethylsilyl)ethylidene]octanoate: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful in applications requiring stability and resistance to hydrolysis.
Eigenschaften
CAS-Nummer |
835652-82-9 |
|---|---|
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
methyl 2-(1-trimethylsilylethylidene)octanoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-13(14(15)16-3)12(2)17(4,5)6/h7-11H2,1-6H3 |
InChI-Schlüssel |
DYLDFTBHIQVFFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C(C)[Si](C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


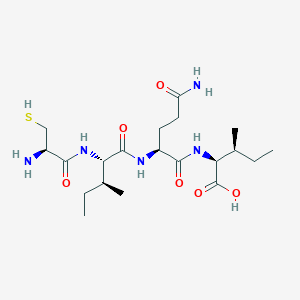
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
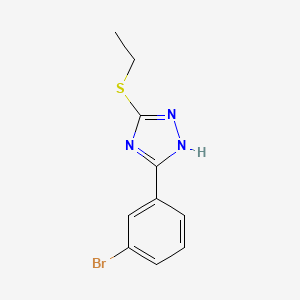
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
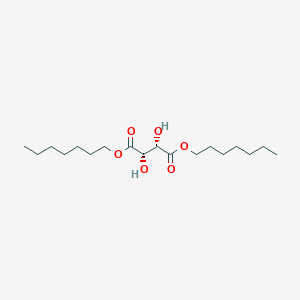
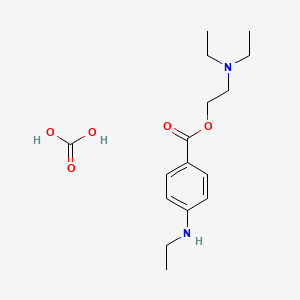
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
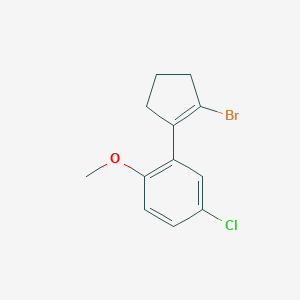
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)
![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
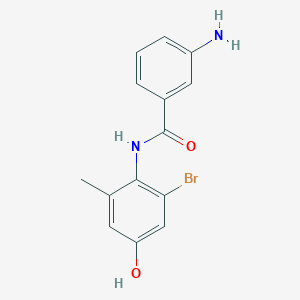
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
